molecular formula C21H23N3O3 B2374366 N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 1448052-47-8

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2374366
CAS No.: 1448052-47-8
M. Wt: 365.433
InChI Key: BNPUKUXFUQMGLT-UHFFFAOYSA-N
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Description

This product page is a template. Specific data for "N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide" was not located in the search. To complete this description, consult the following: 1. Supplier Catalogs : Check major chemical suppliers (e.g., Sigma-Aldrich, Ambeed ) for this compound's listing. 2. Scientific Literature : Search databases (SciFinder, Reaxys) for journal articles on its synthesis, applications, or mechanism. 3. Chemical Databases : Use platforms like ChemSpider to find molecular structure, properties, and synonyms. Indole derivatives are a significant area of research due to their diverse biological activities. For instance, other indole-based compounds are being studied for their potential anti-cancer properties and anti-inflammatory activities . The oxalamide functional group present in this compound is often associated with hydrogen bonding, which can be crucial for interactions with biological targets. Once specific information is gathered, you can detail this compound's main applications, specific research value, and known or hypothesized mechanism of action here. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-N'-(1-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-14(15-8-4-3-5-9-15)23-21(27)20(26)22-12-19(25)17-13-24(2)18-11-7-6-10-16(17)18/h3-11,13-14,19,25H,12H2,1-2H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPUKUXFUQMGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimizing reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, with a molecular weight of 338.4 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, and an oxalamide linkage that may enhance its pharmacological profile.

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a serotonin receptor agonist , particularly at the 5-HT1D receptor subtype. This receptor is implicated in several neurological processes, including mood regulation and anxiety modulation. The mechanism involves binding to the receptor, leading to downstream signaling that can influence neurotransmitter release and other physiological responses.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are essential in protecting cells from oxidative stress, which is a contributing factor in various diseases, including neurodegenerative disorders.

Anti-inflammatory Effects

In vivo studies have shown that the compound may possess anti-inflammatory effects. It appears to modulate pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in the inflammatory response. By inhibiting NF-kB activation, the compound could potentially reduce inflammation in various models of disease.

Case Studies and Research Findings

Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of compounds structurally similar to this compound in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta accumulation and improve cognitive function in animal models, suggesting potential therapeutic applications for cognitive decline associated with aging.

Study 2: Antidepressant-like Activity
Another research effort focused on the antidepressant-like activity of this class of compounds. Behavioral tests in rodents demonstrated significant reductions in depressive-like symptoms when treated with this compound, supporting its potential use in treating mood disorders.

Data Table: Summary of Biological Activities

Biological Activity Mechanism Evidence Source
AntioxidantScavenging free radicalsIn vitro assays
Anti-inflammatoryNF-kB pathway inhibitionAnimal model studies
NeuroprotectiveReduces amyloid-beta accumulationAlzheimer's disease models
Antidepressant-likeModulation of serotonin receptorsBehavioral tests in rodents

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for preparing N1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide, and how are intermediates purified? Methodological Answer: The synthesis typically involves multi-step reactions:

Intermediate Preparation : Formation of 1-methylindole and phenylethylamine derivatives via nitration, reduction, or alkylation.

Oxalamide Linkage : Reacting intermediates with oxalyl chloride or activated esters under inert conditions (e.g., nitrogen atmosphere) using triethylamine as a base .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and HPLC (C18 columns, acetonitrile/water mobile phases) ensure >95% purity .

Advanced Question: Q. How can reaction conditions be optimized to improve yields of the oxalamide bond formation? Methodological Answer:

  • Catalysts : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of amines .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize intermediates and reduce side reactions .
  • Kinetic Monitoring : Use inline FTIR or TLC (silica plates, UV visualization) to track reaction progress and adjust stoichiometry dynamically .

Structural Characterization

Basic Question: Q. What analytical techniques are critical for confirming the molecular structure of this compound? Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) identifies indole protons (δ 7.2–7.8 ppm), hydroxyethyl groups (δ 4.5–5.0 ppm), and oxalamide carbonyls (δ 160–165 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion at m/z ~422.12) .

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen-bonding networks? Methodological Answer:

  • Crystallization : Use slow evaporation (methanol/chloroform mixtures) to grow single crystals .
  • SHELX Refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters to model hydrogen bonds between the hydroxyethyl group and oxalamide carbonyls .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry or disorder .

Biological Activity Profiling

Basic Question: Q. What in vitro assays are suitable for initial screening of biological activity? Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., JAK2) or proteases using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations via nonlinear regression (GraphPad Prism) .

Advanced Question: Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency? Methodological Answer:

  • Substituent Variation : Replace the 1-methylindole with 5-fluoroindole to enhance π-π stacking with target proteins .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to align analogs and identify critical hydrogen-bond acceptors (e.g., oxalamide carbonyls) .

Handling Data Contradictions

Basic Question: Q. How should researchers address discrepancies between computational and experimental solubility data? Methodological Answer:

  • Experimental Validation : Perform shake-flask assays (UV-Vis quantification) in PBS (pH 7.4) and DMSO .
  • Computational Calibration : Refine COSMO-RS models using experimental logP values (e.g., from HPLC retention times) .

Advanced Question: Q. What statistical approaches resolve conflicting bioactivity results across assay platforms? Methodological Answer:

  • Meta-Analysis : Apply random-effects models (RevMan software) to aggregate IC50 data from fluorescence-based vs. radiometric assays .
  • Bland-Altman Plots : Visualize systematic biases between platforms .

Stability and Degradation Pathways

Basic Question: Q. What conditions accelerate hydrolytic degradation of the oxalamide moiety? Methodological Answer:

  • Stress Testing : Incubate at pH 2 (simulated gastric fluid) and 9 (intestinal fluid) at 40°C, monitoring degradation via UPLC-MS .
  • Kinetic Modeling : Fit data to first-order decay models (MATLAB’s Curve Fitting Toolbox) .

Advanced Question: Q. How can computational chemistry predict degradation products under oxidative stress? Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to model transition states for hydroxyl radical attack on the indole ring (B3LYP/6-31G* level) .
  • LC-HRMS : Confirm predicted products (e.g., hydroxylated indole derivatives) .

Computational Modeling for Mechanism Elucidation

Basic Question: Q. What docking protocols are recommended for predicting interactions with biological targets? Methodological Answer:

  • Protein Preparation : Use AutoDockTools to add hydrogens and assign charges to receptor structures (e.g., PDB: 4HKD) .
  • Ligand Sampling : Perform 100 Lamarckian genetic algorithm runs with 2.5 Å grid spacing around the active site .

Advanced Question: Q. How can molecular dynamics simulations refine binding mode hypotheses? Methodological Answer:

  • Simulation Setup : Run 100 ns GROMACS simulations (CHARMM36 force field) in explicit solvent .
  • Cluster Analysis : Identify dominant binding poses using RMSD-based clustering (VMD’s clustering plugin) .

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